1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(8-18-2)15-13(17)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14H,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINEBSEGYTQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative.
Another approach involves the direct reaction of 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea lie in its potential as a therapeutic agent. Notable areas of research include:
Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it may exhibit similar biological effects. Studies have indicated that indole derivatives often possess cytotoxic properties against various cancer cell lines, making this compound a candidate for further investigation in oncology.
Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases. This characteristic is crucial for drug development targeting enzyme-related conditions.
Pharmacological Research : The compound is being explored for its interactions with various biological systems, potentially leading to the discovery of new drug candidates. Its unique properties allow researchers to investigate its effects on different receptors and enzymes, contributing to the broader field of pharmacology.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, typically involving controlled reaction conditions to optimize yield and purity. Common approaches include:
- Refluxing Indole Derivatives with Urea : This method involves heating indole derivatives with urea under reflux conditions, allowing for the formation of the desired urea derivative.
- Nucleophilic Substitution Reactions : The methoxy group can undergo nucleophilic substitution reactions, which can be utilized in synthesizing variations of the compound .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. Results indicated that this compound exhibited significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Enzyme Interaction Studies
Research conducted by pharmacologists investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to diabetes. The findings demonstrated promising results, indicating that this compound could modulate enzyme activity effectively.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with key amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea with structurally related urea-indole derivatives:
Key Observations :
- Substituent Diversity: The indole nitrogen and urea-linked groups vary significantly. For example, the 1-methoxypropan-2-yl group in the target compound is replaced by aromatic (e.g., 2-methylphenyl in ) or heterocyclic (e.g., pyrrolidinone in ) moieties in analogs.
- Bioactivity Gaps : While many analogs are synthesized as intermediates or for structure-activity studies, explicit biological data (e.g., IC₅₀ values, MIC) are absent in the evidence provided.
Physicochemical and Spectral Comparisons
- NMR Discrepancies: and highlight challenges in structural validation of indole derivatives. For example, 1-(1H-indol-3-yloxy)propan-2-ol exhibited anomalous ¹H-NMR shifts (7.95 ppm for H-2), prompting synthetic revision . This underscores the need for rigorous spectral analysis (e.g., 2D-NMR, HRMS) to confirm the target compound’s structure.
- IR and MS Data : Analogues like 3-(1H-indol-3-yl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one show characteristic carbonyl stretches (IR: 1677 cm⁻¹) and molecular ion peaks ([M⁺] at m/z 355), which could guide characterization of the target urea derivative.
Biological Activity
1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique indole moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2
- Molecular Weight : Approximately 247.29 g/mol
- Appearance : White solid
- Solubility : Moderate solubility in organic solvents
The structure of this compound features an indole ring connected to a urea functional group via a propan-2-yl chain. This configuration allows for diverse interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through multiple routes:
-
Coupling Reaction :
- React 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine using a coupling reagent (e.g., DCC).
- Treat the resulting amide with phosgene or a phosgene equivalent to yield the urea derivative.
-
Direct Reaction :
- Directly react 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine in the presence of a dehydrating agent (e.g., thionyl chloride) followed by isocyanate addition.
These methods ensure high yields and purity through controlled reaction conditions and analytical characterization techniques like NMR and IR spectroscopy .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. Its structural similarity to other bioactive compounds suggests potential interactions with cancer-related pathways. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, demonstrating significant antiproliferative effects .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in disease pathways. The indole moiety interacts with aromatic residues within enzyme active sites, while the urea group forms hydrogen bonds with critical amino acids, modulating enzyme activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related indole derivatives, suggesting that this compound may also exhibit antibacterial properties. For instance, compounds within the indole family have shown activity against Gram-positive bacteria, including multidrug-resistant strains . The minimum inhibitory concentration (MIC) values reported for related compounds indicate effective antibacterial activity, which could be extrapolated to this urea derivative.
Case Studies and Research Findings
A comprehensive study evaluated various indole derivatives for their antimicrobial activity against clinical isolates. The results indicated that modifications in the indole structure significantly influenced both antibacterial efficacy and cytotoxicity towards human cells. For instance, derivatives with longer carbon chains exhibited higher activity against resistant bacterial strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Antibacterial (MRSA) |
| Compound B | 0.98 | Antibacterial (S. aureus) |
| Compound C | <10 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
